molecular formula C6H2ClF2I B3032178 1-Chloro-2,4-difluoro-3-iodobenzene CAS No. 1208078-26-5

1-Chloro-2,4-difluoro-3-iodobenzene

Cat. No.: B3032178
CAS No.: 1208078-26-5
M. Wt: 274.43
InChI Key: VVQPBMDNYWURGL-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzene (B151609) Derivatives in Advanced Chemical Research

Halogenated benzene derivatives are fundamental building blocks in a multitude of advanced chemical research areas. Their utility stems from the profound influence of halogen substituents on the electronic and steric properties of the aromatic ring. This influence facilitates a wide array of synthetic transformations, making them invaluable intermediates in the synthesis of complex organic molecules. numberanalytics.comstudymind.co.uk In medicinal chemistry, the introduction of halogens can enhance the biological activity and metabolic stability of drug candidates. ncert.nic.in For instance, halogenated compounds are integral to the development of pharmaceuticals and agrochemicals. numberanalytics.com Furthermore, the unique electronic properties imparted by halogens make these derivatives crucial in materials science for the design of functional materials with specific optical and electronic characteristics. The ability to selectively introduce and manipulate halogen atoms on a benzene ring is a cornerstone of modern organic synthesis. wikipedia.org

The Unique Role of 1-Chloro-2,4-difluoro-3-iodobenzene within Tri-Halogenated Aromatics

Among the vast array of polyhalogenated aromatics, this compound stands out as a particularly interesting tri-halogenated benzene derivative. Its unique arrangement of three different halogens—chlorine, fluorine, and iodine—on the benzene ring provides a remarkable platform for selective chemical modifications. The significant differences in the reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) allow for a stepwise and regioselective functionalization. The highly reactive C-I bond can be selectively targeted in cross-coupling reactions, leaving the more stable C-Cl and C-F bonds intact for subsequent transformations. This orthogonal reactivity is a key feature that distinguishes it from other tri-halogenated aromatics and makes it a powerful tool for the synthesis of highly substituted and complex aromatic compounds.

Research Challenges and Opportunities in Selective Functionalization of Polyhalogenated Benzenes

The selective functionalization of polyhalogenated benzenes presents both significant challenges and exciting opportunities for chemists. The primary challenge lies in achieving high regioselectivity, especially when multiple, different halogen atoms are present. Overcoming this requires a deep understanding of the subtle differences in the electronic and steric environments of each carbon-halogen bond. Directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization to a specific position, is a powerful strategy to address this challenge. epfl.chnih.gov However, the development of new catalytic systems that can differentiate between various halogen atoms with high precision remains an active area of research. The opportunity lies in the ability to synthesize novel and complex molecules with precisely controlled substitution patterns, which can lead to the discovery of new drugs, materials, and catalysts.

Historical Trajectories and Current State of Academic Inquiry into Halogenated Aromatics

The study of aromatic compounds dates back to the 19th century, with Michael Faraday's discovery of benzene in 1825 marking a pivotal moment. youtube.com The subsequent elucidation of benzene's structure and the development of electrophilic aromatic substitution reactions paved the way for the synthesis of halogenated derivatives. studymind.co.ukwikipedia.org Early research focused on understanding the fundamental reactivity of these compounds. Over the 20th century, the applications of halogenated aromatics expanded significantly, particularly in the production of pesticides, polymers, and pharmaceuticals. numberanalytics.comncert.nic.in Current academic inquiry is focused on developing more sustainable and efficient methods for the synthesis and functionalization of polyhalogenated aromatics. There is a strong emphasis on catalytic methods that minimize waste and offer high selectivity. Furthermore, researchers are exploring the use of these compounds in cutting-edge fields such as supramolecular chemistry and the development of advanced electronic materials. The historical evolution of this field highlights a continuous drive towards greater control and sophistication in manipulating the structure and properties of these versatile molecules. nerc.ac.uk

Physicochemical Properties of this compound

PropertyValue
CAS Number 1208078-26-5
Molecular Formula C₆H₂ClF₂I
Molecular Weight 274.43 g/mol
Physical Form Solid or liquid
Purity 97%
Storage Temperature 2-8°C, sealed in dry, dark place

Data sourced from Sigma-Aldrich sigmaaldrich.com and GlpBio glpbio.com

Spectroscopic Data of Halogenated Benzenes

Below is a representative table of spectroscopic data for related halogenated benzene compounds, illustrating the types of data used to characterize these molecules.

Compound1H NMR (CDCl₃, ppm)13C NMRIR SpectrumMass Spectrum
1-Chloro-4-iodobenzene δ 7.593 (d), 7.078 (d) chemicalbook.comAvailableAvailable spectrabase.comAvailable
1-Fluoro-3-iodobenzene δ 7.452 (d), 7.413 (d), 7.02-7.00 (m) chemicalbook.comAvailable chemicalbook.comAvailableAvailable
1-Chloro-2-iodobenzene Available spectrabase.comAvailableAvailableAvailable spectrabase.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,4-difluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPBMDNYWURGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)I)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282821
Record name Benzene, 1-chloro-2,4-difluoro-3-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208078-26-5
Record name Benzene, 1-chloro-2,4-difluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208078-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2,4-difluoro-3-iodo-
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URL https://comptox.epa.gov/dashboard/DTXSID601282821
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Synthetic Methodologies for 1 Chloro 2,4 Difluoro 3 Iodobenzene

Precursor Synthesis and Strategic Halogenation Approaches

The synthesis of 1-Chloro-2,4-difluoro-3-iodobenzene necessitates a carefully planned approach to introduce the halogen substituents in the correct positions on the benzene (B151609) ring. The starting materials and the sequence of halogenation are critical to achieving the desired isomer.

Regioselective Introduction of Halogen Substituents

The regioselectivity of halogenation is governed by the directing effects of the substituents already present on the aromatic ring. In the synthesis of polysubstituted benzenes, including this compound, the order of introduction of the halogens is paramount. The directing effects of substituents are crucial in benzene synthesis, with activating groups guiding new groups to specific locations and deactivating groups doing the opposite google.com.

A plausible synthetic route often commences with a precursor that contains some of the required halogens or a functional group that can be converted into one. For instance, starting with 2,4-difluoroaniline (B146603) is a common strategy in the synthesis of related compounds lumenlearning.com. The amino group in 2,4-difluoroaniline is an ortho-, para-director. However, due to steric hindrance from the fluorine at position 2, electrophilic substitution is more likely to occur at positions 3 and 5.

To achieve the desired 1-chloro-3-iodo substitution pattern on a 2,4-difluorobenzene core, a multi-step synthesis is typically required youtube.comgoogle.com. A logical precursor could be 2-chloro-4,6-difluoroaniline. The synthesis of such precursors can be complex, sometimes starting from molecules like 1,2,3-trichlorobenzene (B84244) and involving partial fluorine exchange followed by amination researchgate.net.

Stepwise versus One-Pot Halogenation Protocols

The synthesis of polysubstituted aromatic compounds often involves a series of halogenation and coupling reactions performed in a stepwise manner google.com. This approach allows for greater control over the regioselectivity of each halogenation step. For a molecule like this compound, a stepwise approach is generally favored to ensure the correct placement of the chloro and iodo groups.

However, one-pot methodologies can offer increased efficiency by reducing the number of intermediate purification steps. For the introduction of iodine, a one-pot diazotization-iodination of an appropriately substituted aniline (B41778) precursor is a highly effective method proquest.com. This process, a variation of the Sandmeyer reaction, involves the in-situ formation of a diazonium salt from an aniline, which then immediately reacts with an iodine source. A patent for the synthesis of the closely related 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) utilizes such a one-pot method where 4-bromo-3-chloro-2-fluoroaniline (B37690) is treated with sulfuric acid, followed by cuprous iodide, potassium iodide, and sodium nitrite (B80452) proquest.com. This approach significantly reduces the formation of by-products proquest.com.

| One-Pot Halogenation | Increased efficiency, reduced reaction time and waste. | Can be challenging to control regioselectivity, potential for side reactions. |

Conversion of Functional Groups to Halogen Atoms

A key strategy in the synthesis of polyhalogenated benzenes is the conversion of other functional groups into halogen atoms. The most relevant conversion for the synthesis of this compound is the transformation of an amino group into an iodo group via a diazotization-iodination reaction.

This reaction proceeds through the formation of a diazonium salt from an aromatic amine in the presence of a nitrite source and a strong acid. The resulting diazonium salt is then treated with an iodide salt, such as potassium iodide, to yield the corresponding aryl iodide. This method is particularly useful for introducing iodine into an aromatic ring with high regioselectivity, as the position of the iodine is determined by the initial position of the amino group. The synthesis of 1-chloro-3,4-difluorobenzene, for example, can be achieved from 5-chloro-2-fluoroaniline (B1295075) through this diazotization process lumenlearning.com.

Advanced Fluorination Techniques for Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring requires specialized methods due to the high reactivity of fluorine and the strength of the carbon-fluorine bond.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic fluorine." While elemental fluorine is highly reactive and often unselective, modern reagents have been developed for more controlled electrophilic fluorination.

One such reagent is xenon difluoride (XeF₂), which can directly fluorinate aromatic compounds google.com. The reaction often requires a catalyst, such as a Lewis acid, to generate a more potent electrophilic fluorinating species. While direct fluorination of a pre-halogenated benzene could be envisioned, achieving the desired regioselectivity for this compound would be challenging due to the complex directing effects of the existing halogens.

Other common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. These reagents are generally safer and easier to handle than elemental fluorine and can be used for the fluorination of a wide range of aromatic substrates.

Nucleophilic Fluorination Pathways

Nucleophilic aromatic substitution (SNA) is another important pathway for introducing fluorine atoms. This method typically involves the displacement of a leaving group, such as a chlorine or nitro group, by a fluoride (B91410) ion. The Halex process (halogen exchange) is a common industrial method for producing fluoroaromatics.

For the synthesis of a difluorinated compound like this compound, a precursor containing chloro or nitro groups at positions 2 and 4 could theoretically undergo nucleophilic fluorination. For example, the synthesis of 2,4-difluoro-5-chloronitrobenzene can be achieved by reacting 2,4,5-trichloronitrobenzene (B44141) with a fluorinating agent in the presence of a phase transfer catalyst. The subsequent reduction of the nitro group would provide a precursor for the introduction of iodine via diazotization.

The reactivity of the substrate is crucial for the success of nucleophilic fluorination, with electron-withdrawing groups ortho or para to the leaving group significantly accelerating the reaction.

Table 2: Key Compounds Mentioned

Compound Name
This compound
2,4-difluoroaniline
1-bromo-2-chloro-3-fluoro-4-iodobenzene
4-bromo-3-chloro-2-fluoroaniline
1-chloro-3,4-difluorobenzene
5-chloro-2-fluoroaniline
Xenon difluoride
N-fluorobenzenesulfonimide
Selectfluor
2,4-difluoro-5-chloronitrobenzene
2,4,5-trichloronitrobenzene
1,2,3-trichlorobenzene

Directed Chlorination and Iodination Procedures

The assembly of this compound relies on carefully controlled halogenation steps. The introduction of chlorine and iodine onto the difluorobenzene scaffold must be performed with high regioselectivity to achieve the desired substitution pattern.

Chemoselective Chlorination Strategies (e.g., with N-chlorosuccinimide)

Chemoselective chlorination involves the targeted addition of a chlorine atom to a molecule with multiple reactive sites. In the context of synthesizing polyhalogenated benzenes, reagents like N-chlorosuccinimide (NCS) are employed to achieve controlled chlorination. The reactivity and selectivity of such reactions can be influenced by the electronic nature of the substituents already present on the aromatic ring. While specific studies on the direct chlorination of a difluoro-iodobenzene precursor to give the target compound are not prevalent, the principles of electrophilic aromatic substitution dictate the strategy. For instance, N-hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bonds using NCS is a known method for selective monochlorination of aromatic compounds dntb.gov.ua. The success of such a strategy would depend on the directing effects of the fluorine and iodine atoms, which would guide the incoming chlorine electrophile.

Regioselective Iodination Methods (e.g., Sandmeyer reaction variations)

Regioselective iodination is crucial for placing the iodine atom at a specific position on the benzene ring. One of the most effective and widely used methods for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction involves the conversion of an aromatic amino group into a diazonium salt, which is then displaced by an iodide nucleophile, often in the presence of a copper(I) salt catalyst. wikipedia.orgnih.govorganic-chemistry.org

To synthesize this compound via this route, the logical precursor would be 3-amino-1-chloro-2,4-difluorobenzene. The synthesis would proceed in two main steps:

Diazotization: The aniline derivative is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. guidechem.commasterorganicchemistry.com

Iodination: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide (KI), to replace the diazonium group with an iodine atom. nih.govorganic-chemistry.orgguidechem.com While many Sandmeyer reactions use copper catalysts, the iodination step often proceeds effectively without a catalyst. nih.govorganic-chemistry.org

Alternative regioselective iodination methods exist, such as electrophilic iodination using reagents activated by silver salts (e.g., Ag₂SO₄/I₂). uky.edunih.govnih.gov These methods offer access to iodoarenes, and the regioselectivity is influenced by the directing effects of the existing substituents on the aromatic ring. uky.edunih.govuky.edu For a 1-chloro-2,4-difluorobenzene (B74516) precursor, the fluorine and chlorine atoms would direct the incoming iodine electrophile, although achieving the specific 3-position substitution might be challenging and could lead to a mixture of isomers.

Optimization of Reaction Conditions and Yields for Polyhalogenated Benzene Synthesis

The synthesis of polyhalogenated benzenes requires careful optimization of reaction conditions to maximize yield and minimize the formation of unwanted byproducts. Key variables that are typically adjusted include reaction time, temperature, solvent, and the molar ratio of reagents.

For instance, in iodination reactions, the choice of solvent can significantly impact yield and regioselectivity. uky.edu Similarly, in Sandmeyer reactions, the temperature must be strictly controlled during diazotization to prevent the unstable diazonium salt from decomposing prematurely. masterorganicchemistry.com

The table below illustrates how reaction conditions can be varied to optimize the synthesis of halogenated aromatic compounds, based on findings from related syntheses.

ParameterCondition ACondition BRationale for Optimization
Reagent Iodine (I₂) with Ag₂SO₄N-Iodosuccinimide (NIS) with p-toluenesulfonic acid (PTSA)Different iodinating agents have varying reactivity and selectivity, affecting product distribution and yield. uky.edu
Solvent Dichloromethane (DCM)Hexane (B92381)Solvent polarity can influence the solubility of reagents and intermediates, thereby affecting reaction rates and product yields. nih.gov
Temperature 0-5 °C (for Diazotization)Room TemperatureLow temperatures are crucial for the stability of diazonium salt intermediates in Sandmeyer reactions. guidechem.com
Catalyst Copper(I) Halide (CuX)Catalyst-free (for Iodination)While classic Sandmeyer reactions are copper-catalyzed, the iodination step often proceeds efficiently without a catalyst. nih.govorganic-chemistry.org

Optimizing these parameters is an empirical process, often involving systematic screening of different conditions to identify the combination that provides the highest yield of the desired pure product.

Modern Isolation and Purification Techniques for Halogenated Aromatic Intermediates

The isolation and purification of the final product and its intermediates are critical steps in the synthesis of this compound. Halogenated aromatic compounds are typically non-polar and can be purified using a variety of modern techniques.

Solvent Extraction: This is a primary method for separating the organic product from the aqueous reaction mixture. The crude product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed, often with solutions like sodium thiosulfate (B1220275) to remove excess iodine, and dried over an anhydrous salt such as sodium sulfate. guidechem.com

Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and isomeric byproducts. A silica (B1680970) gel stationary phase is commonly used with a non-polar eluent system, such as a mixture of hexane and ethyl acetate. guidechem.com The separation is based on the differential adsorption of the compounds to the silica gel.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Evaporation/Distillation: For volatile compounds, vacuum evaporation or distillation can be used to remove solvents or to purify the product based on its boiling point. osti.gov

The choice of purification method depends on the physical properties of the target compound (solid vs. liquid, polarity, volatility) and the nature of the impurities present. Often, a combination of these techniques is required to obtain the halogenated aromatic intermediate in high purity.

Reactivity and Mechanistic Studies of 1 Chloro 2,4 Difluoro 3 Iodobenzene

Site-Selective Functionalization Strategies in Multi-Halogenated Systems

The presence of iodine, chlorine, and fluorine atoms on the same benzene (B151609) ring allows for a hierarchical approach to chemical modification. The significant differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) and their susceptibility to various reaction conditions are the basis for achieving high selectivity in functionalization reactions. This differential reactivity is particularly evident in cross-coupling and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is another important reaction for functionalizing aromatic rings, particularly those bearing strongly electron-withdrawing groups. In polyhalogenated systems, the most electronegative halogen, fluorine, can be a target for nucleophilic displacement.

The SNAr reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is generally required to stabilize this intermediate and facilitate the reaction. libretexts.orglibretexts.org

In 1-chloro-2,4-difluoro-3-iodobenzene, the fluorine atoms are activated towards nucleophilic attack. Due to the high electronegativity of fluorine, polyfluoroarenes can undergo SNAr where a nucleophile attacks the electron-deficient arene core, leading to the elimination of a fluoride (B91410) anion. nih.gov The reaction is generally most efficient for N-heteroaromatic compounds. nih.gov Computational studies have shown that the Gibbs free energies for the reaction between pyridine (B92270) and halobenzenes increase in the order I < Br < Cl < F, indicating that the C-F bond is the strongest and least likely to be broken in some contexts. nih.gov However, in SNAr reactions on polyfluoroarenes, the high electronegativity of fluorine makes the attached carbon atom electrophilic and susceptible to nucleophilic attack. nih.gov

Impact of Other Halogens on SNAr Pathway

The rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions are profoundly influenced by the nature and position of the halogen atoms on the aromatic ring. In this compound, the presence of fluorine, chlorine, and iodine atoms sets up a competitive environment for nucleophilic attack. Generally, in SNAr reactions, the rate of substitution follows the order F > Cl > Br > I, which is counterintuitive to the trend of bond strengths (C-I < C-Br < C-Cl < C-F). This is because the rate-determining step is the attack of the nucleophile to form a stabilized carbanion (Meisenheimer complex), and the high electronegativity of fluorine is most effective at stabilizing the negative charge developed in the transition state and the intermediate.

For polysubstituted haloarenes, the position of the halogen also plays a critical role. Halogens that are ortho or para to a strong electron-withdrawing group are significantly activated towards SNAr. In the case of this compound, while there isn't a nitro or cyano group, the cumulative electron-withdrawing effect of the other halogens influences the reactivity of each site. The two fluorine atoms, being the most electronegative, strongly activate the ring towards nucleophilic attack.

Studies on similar polyhalogenated benzenes have shown that the fluorine atom is typically the most susceptible to substitution in SNAr reactions. nih.gov For instance, in reactions of di- and tri-halobenzenes with nucleophiles, the C-F bond is often cleaved in preference to C-Cl, C-Br, or C-I bonds. This preference is attributed to the superior ability of fluorine to stabilize the anionic intermediate through its strong inductive effect. Therefore, in a competitive SNAr reaction involving this compound, it is expected that a nucleophile would preferentially displace one of the fluorine atoms, likely the one at the 2- or 4-position, which are ortho and para to the other halogen substituents. The iodine atom, being the least electronegative and the best leaving group in terms of bond strength, is generally the least reactive in SNAr pathways but can be reactive under different, often metal-catalyzed, conditions.

Electrophilic Aromatic Substitution (EAS) in the Presence of Multiple Halogens

Halogens are deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions. byjus.com Their deactivating nature stems from their inductive electron withdrawal, which makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com The ortho-, para-directing effect is due to the ability of the halogen's lone pairs to donate electron density through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

In this compound, all three types of halogens will deactivate the ring towards EAS. The order of deactivation among halogens is generally F > Cl > Br > I, meaning fluorine is the most deactivating and iodine is the least. This trend is a result of the interplay between the inductive and resonance effects. While fluorine has the strongest inductive withdrawal, its resonance donation is also the most significant among the halogens due to better orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine. However, the inductive effect dominates, making all halobenzenes less reactive than benzene itself.

The directing effects of the multiple halogens in this compound are complex. The potential sites for electrophilic attack are the two unsubstituted carbon atoms. The directing influence of each halogen must be considered:

The chlorine at C1 directs ortho (C2, C6) and para (C4).

The fluorine at C2 directs ortho (C1, C3) and para (C5).

The fluorine at C4 directs ortho (C3, C5) and para (C1).

The iodine at C3 directs ortho (C2, C4) and para (C6).

Considering the positions of the existing substituents, the incoming electrophile will be directed to the available positions, C5 and C6. The directing effects of the halogens will compete. The least deactivating halogen, iodine, will have a relatively stronger directing effect compared to chlorine and fluorine. However, the cumulative deactivating effect of all halogens will make EAS reactions on this substrate challenging, likely requiring harsh reaction conditions. libretexts.org Steric hindrance will also play a role, potentially favoring attack at the less hindered position.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the detailed mechanisms of reactions involving polyhalogenated compounds is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic and Thermodynamic Parameters of Halogen Exchange and Transformation

The study of kinetic and thermodynamic parameters provides quantitative insight into the reactivity of this compound. For SNAr reactions, the activation energy for the formation of the Meisenheimer complex is a key parameter. The high electronegativity of the fluorine atoms is expected to lower the activation energy for nucleophilic attack at the carbon atoms bearing the fluorine, compared to the carbon attached to chlorine.

Catalytic Cycle Analysis in Metal-Mediated Transformations

While SNAr and EAS are fundamental reaction types, metal-mediated transformations offer alternative and often more selective pathways for the functionalization of haloarenes. The iodine atom in this compound is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This is due to the relatively weak C-I bond, which readily undergoes oxidative addition to a low-valent metal catalyst (e.g., palladium(0) or copper(I)).

The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The metal catalyst inserts into the carbon-iodine bond, forming an organometallic intermediate. The reactivity order for oxidative addition is C-I > C-Br > C-Cl >> C-F, making the iodine at C3 the most reactive site for this type of transformation.

Transmetalation (for Suzuki) or Carbometalation (for Heck): The organometallic intermediate reacts with a second component (e.g., an organoboron compound in Suzuki coupling or an alkene in Heck coupling).

Reductive Elimination: The desired product is formed, and the metal catalyst is regenerated, completing the catalytic cycle.

The presence of the other halogens (Cl and F) is unlikely to interfere with the initial oxidative addition at the C-I bond under typical cross-coupling conditions. In fact, they can remain as valuable functional handles for subsequent transformations. The analysis of the catalytic cycle allows for the rational design of reaction conditions to achieve selective functionalization at the iodine position, leaving the chloro and fluoro substituents intact for further derivatization.

Stereochemical and Regiochemical Control in Derivatization Reactions

Achieving stereochemical and regiochemical control is a central challenge in the synthesis of complex organic molecules. The distinct reactivity of the different halogens in this compound provides a powerful tool for achieving such control.

Regiochemical Control:

The differential reactivity of the C-I, C-Cl, and C-F bonds allows for selective functionalization of the aromatic ring.

Iodine Position (C3): This position is selectively targeted in metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond in oxidative addition. This allows for the introduction of a wide range of carbon-based and heteroatom-based substituents.

Fluorine Positions (C2, C4): These positions are the most susceptible to SNAr reactions. By choosing appropriate nucleophiles and reaction conditions, one of the fluorine atoms can be selectively replaced. The presence of the other halogens will influence the relative reactivity of the two fluorine atoms, potentially allowing for regioselective substitution.

Chlorine Position (C1): The C-Cl bond is generally less reactive than the C-I bond in cross-coupling and less reactive than the C-F bond in SNAr. It can often be functionalized under more forcing conditions after the other sites have been modified.

This hierarchy of reactivity allows for a stepwise and regiocontrolled derivatization of the molecule.

Stereochemical Control:

In the context of derivatization reactions of an achiral molecule like this compound, stereochemical control primarily becomes relevant when introducing chiral substituents or when the derivatized product is used in subsequent stereoselective reactions. For instance, if a chiral nucleophile is used in an SNAr reaction, or a chiral ligand is employed in a metal-catalyzed cross-coupling, it may be possible to induce stereoselectivity in the product. The specific arrangement of the halogen atoms on the ring can influence the stereochemical outcome by creating a specific steric and electronic environment around the reaction center.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For 1-Chloro-2,4-difluoro-3-iodobenzene, a combination of multi-nuclear and multi-dimensional NMR experiments would be essential for unambiguous assignment of all protons and carbons.

A complete NMR analysis would involve acquiring ¹H, ¹³C, and ¹⁹F spectra. The single aromatic proton would appear as a complex multiplet in the ¹H NMR spectrum due to couplings with the two fluorine atoms. The magnitude of the hydrogen-fluorine coupling constants (J-couplings) would be crucial in determining the relative positions of the substituents.

The ¹³C NMR spectrum would exhibit six distinct signals, one for each carbon atom in the benzene (B151609) ring. The chemical shifts of these carbons are significantly influenced by the electronegativity and heavy atom effect of the attached halogens. The carbon attached to the iodine atom would likely appear at a lower field (higher ppm) due to the heavy atom effect, while the carbons bonded to the highly electronegative fluorine atoms would also show characteristic downfield shifts. Furthermore, the carbon signals would display splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF), providing invaluable information for assigning the carbon skeleton.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It would show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and the coupling between them (JFF) would provide direct evidence of their relative positions on the aromatic ring. Additionally, each fluorine signal would be split by the aromatic proton and potentially by long-range couplings to the carbon atoms.

A hypothetical data table for the key NMR parameters is presented below. The exact values would need to be determined experimentally.

NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹Hδ H-5dddJ(H-F⁴), J(H-F²), J(H-C)
¹³Cδ C-1dJ(C-F²)
δ C-2dJ(C-F²)
δ C-3s
δ C-4dJ(C-F⁴)
δ C-5s
δ C-6dJ(C-F⁴)
¹⁹Fδ F-2dJ(F²-F⁴)
δ F-4dJ(F⁴-F²)

To definitively establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): While there is only one proton, a COSY spectrum would not be particularly useful for this specific molecule in terms of proton-proton correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the single proton signal with the signal of the carbon to which it is directly attached (C-5), providing a definitive starting point for piecing together the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this compound. It reveals correlations between protons and carbons that are two or three bonds apart. The proton at C-5 would show correlations to C-1, C-3, C-4, and C-6, allowing for the unambiguous assignment of these carbon atoms. The long-range couplings between the proton and the fluorine atoms would also be observable in some instances.

Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high precision, confirming that the compound is indeed C₆H₂ClF₂I. The theoretical exact mass can be calculated and compared to the experimental value.

IonCalculated Exact Mass
[C₆H₂³⁵Cl¹⁹F₂¹²⁷I]⁺273.8858
[C₆H₂³⁷Cl¹⁹F₂¹²⁷I]⁺275.8828

The presence of chlorine would be evident from the characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Gas chromatography coupled with mass spectrometry (GC/MS) is an excellent method for assessing the purity of the synthesized this compound. The gas chromatogram would ideally show a single peak, indicating a pure compound. Any additional peaks would suggest the presence of impurities or byproducts from the synthesis, which could then be identified by their respective mass spectra. The fragmentation pattern of the main peak in the mass spectrum would be characteristic of the molecule, likely showing losses of halogen atoms and other fragments, which can help in confirming the structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

The IR and Raman spectra of this compound would display a series of characteristic bands.

C-H stretching: A weak band around 3050-3100 cm⁻¹ corresponding to the aromatic C-H stretch.

C-C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-F stretching: Strong absorption bands typically in the 1100-1300 cm⁻¹ region. The presence of two C-F bonds would likely result in multiple bands in this area.

C-Cl stretching: A band in the 600-800 cm⁻¹ region.

C-I stretching: A band at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

The combination of these bands provides a unique spectrum that can be used to identify the compound and distinguish it from its isomers. A hypothetical table of key vibrational frequencies is provided below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3050-3100IR, Raman
Aromatic C=C Stretch1400-1600IR, Raman
C-F Stretch1100-1300IR
C-Cl Stretch600-800IR, Raman
C-I Stretch500-600Raman

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Rotational spectroscopy, specifically techniques like pulsed-jet Fourier-transform microwave spectroscopy, is the premier method for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. This method measures the transition frequencies between quantized rotational energy levels, which are exquisitely sensitive to the molecule's moments of inertia. From these moments of inertia, a definitive three-dimensional structure, including bond lengths and angles, can be derived with very high precision.

However, a thorough search of the scientific literature and spectral databases has revealed no available experimental data from rotational spectroscopy studies specifically for this compound. While gas-phase studies have been conducted on related halobenzenes, providing insights into hydration and ion bonding, specific rotational constants and a detailed gas-phase structure for the title compound are not present in the public domain. nih.govcore.ac.uk Such a study would be necessary to provide the definitive bond lengths and angles of the isolated molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique used to determine the exact arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal of a compound, one can generate a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and details of the crystal packing can be elucidated. This information is crucial for understanding intermolecular interactions, such as halogen bonding, which are significant in iodine-containing compounds. nih.govacs.org

Despite the mention of this compound in synthetic procedures within the chemical literature, a single-crystal X-ray diffraction analysis for this specific compound has not been reported. osaka-u.ac.jpnih.gov Consequently, key crystallographic data, including unit cell dimensions, space group, and precise solid-state bond parameters, are not available. While studies on other substituted iodobenzenes have provided valuable information on crystal packing, this data cannot be directly extrapolated to define the solid-state architecture of this compound. nih.govacs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of the molecule.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. For 1-chloro-2,4-difluoro-3-iodobenzene, a substituted benzene (B151609) ring, the primary structure is planar. The bond lengths and angles will be influenced by the electronic and steric effects of the halogen substituents. The iodine atom, being the largest, will exert the most significant steric influence, potentially causing minor distortions from a perfect hexagonal benzene ring. The electronegative fluorine and chlorine atoms will primarily influence the electronic distribution within the ring.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity).

For this compound, the presence of electronegative fluorine and chlorine atoms would be expected to lower the energy of the HOMO, making it less nucleophilic than unsubstituted iodobenzene (B50100). The iodine atom, being the most polarizable, is expected to have a significant contribution to the HOMO. The LUMO would likely be distributed over the aromatic ring, with contributions from the carbon-halogen bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A hypothetical representation of FMO analysis data is presented below.

ParameterPredicted Value (Arbitrary Units)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this molecule is not available in the cited sources.

The electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas.

In this compound, the highly electronegative fluorine atoms would create regions of negative electrostatic potential. The most significant feature, however, would be the "sigma-hole" on the iodine atom. A sigma-hole is a region of positive electrostatic potential on the outermost portion of a halogen atom, along the extension of the carbon-halogen bond. This positive region allows the halogen to act as an electrophile and participate in a non-covalent interaction known as a halogen bond. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring would enhance the positive character of the sigma-hole on the iodine, making it a stronger halogen bond donor.

Molecular Dynamics (MD) Simulations for Investigating Solvation and Reaction Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to study its behavior in different solvents, providing insights into its solubility and the arrangement of solvent molecules around it. Furthermore, MD simulations can be used to explore the energy landscape of a chemical reaction, helping to identify stable intermediates and transition states, thus elucidating reaction pathways. However, no specific MD simulation studies for this compound are publicly documented.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters. For instance, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. The chemical shifts of the hydrogen and carbon atoms in this compound would be influenced by the electronic effects of the four halogen substituents.

Similarly, the vibrational frequencies corresponding to the stretching and bending of bonds can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. While experimental spectra for related compounds are available, specific computational predictions for this compound are not found in the reviewed literature.

A table of predicted vs. experimental vibrational frequencies for a related compound, 2-chloro-1H-isoindole-1,3(2H)-dione, illustrates the utility of this approach. google.com

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch30683074
C=O stretch17501745
C-N stretch12151213

Note: This data is for a different molecule and serves only to demonstrate the principle of comparing calculated and experimental spectroscopic data.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to map out the entire mechanism of a chemical reaction, including the characterization of short-lived transition states. This compound has been mentioned as a precursor in the synthesis of triarylborane catalysts. osaka-u.ac.jposaka-u.ac.jpnih.govresearchgate.net Computational studies could elucidate the mechanism of this synthesis, for example, by modeling the reaction of this compound with a Grignard reagent, a common step in such syntheses. osaka-u.ac.jp Such studies would involve locating the transition state structures for each step of the reaction and calculating the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. To date, such specific modeling for reactions involving this compound is not available in the public research domain.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Molecules

The primary application of 1-Chloro-2,4-difluoro-3-iodobenzene in organic chemistry is its function as a versatile building block. Organic building blocks are molecules that serve as foundational units for constructing larger, more complex molecular architectures. smolecule.com The utility of this compound stems from the varied reactivity of its carbon-halogen bonds.

The carbon-iodine bond is the most reactive site, making it amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the precise introduction of new carbon-carbon or carbon-heteroatom bonds at the iodine-bearing position. The chlorine and fluorine atoms are less reactive under these conditions, enabling chemists to perform sequential reactions. This stepwise functionalization is critical for the controlled assembly of complex target molecules. Isomers and related compounds, such as 1-chloro-2,5-difluoro-3-iodobenzene, are similarly employed as intermediates in the synthesis of elaborate organic molecules. smolecule.com

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

Halogen Relative Reactivity Common Coupling Reactions
Iodine (I) High Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig
Chlorine (Cl) Moderate Suzuki, Buchwald-Hartwig (with specialized catalysts)

This interactive table allows users to filter by reactivity or common reactions.

Precursor for Advanced Materials with Tunable Properties

The polyhalogenated nature of this compound makes it a candidate precursor for creating advanced materials with tailored properties. Halogenated aromatic compounds are increasingly being explored for their potential in materials science.

A novel approach to synthesizing graphene-like films involves the electrochemical reduction of polyhalogenated aromatic compounds. This method presents a low-cost, bottom-up strategy for producing carbon-based nanomaterials. The process typically involves two main steps:

Electropolymerization: Aryl radicals are generated from the electrochemical reduction of a polyhalogenated aromatic compound in an aprotic solvent. These radicals then couple to form polyaromatic films on an electrode surface.

Thermal Annealing: The resulting polymer film is heated, causing it to transform into a carbon network with graphene-like properties.

While this technique has been demonstrated with compounds like hexachlorobenzene (B1673134) and hexabromobenzene, the principle is applicable to other polyhalogenated benzenes. As a polyhalogenated aromatic, this compound could potentially be used in a similar fashion to generate specialized carbon films, although specific research on this application is not yet widely documented.

Halogenated aromatics serve as key monomers in the synthesis of functional polymers and oligomers. A related compound, 2-chloro-1,3-difluoro-4-iodobenzene, is noted for its use as a monomer in polymerization reactions to create fluorinated polymers. These polymers often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties, making them valuable for high-performance coatings and in the electronics industry.

The presence of multiple fluorine atoms in this compound suggests its potential as a monomer for creating fluoropolymers with desirable characteristics, such as low surface energy and high resistance to degradation. The chloro and iodo groups offer additional sites for post-polymerization modification, allowing for the fine-tuning of the material's final properties.

Development of Novel Synthetic Strategies for Pharmaceuticals and Agrochemicals

Polyhalogenated aromatic compounds are crucial scaffolds in medicinal chemistry and agrochemical research. The introduction of halogen atoms into a molecule can significantly influence its biological activity by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.

Derivatives of iodobenzene (B50100) are widely used as pharmaceutical intermediates. google.com Research into related compounds, such as 2-chloro-1,3-difluoro-4-iodobenzene, has shown that their derivatives can exhibit promising anticancer properties. The specific substitution pattern on this compound makes it a valuable starting material for generating libraries of new compounds for biological screening. Its structural complexity and the potential for selective functionalization allow synthetic chemists to develop novel molecular entities that could lead to new pharmaceuticals and agrochemicals.

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, while crystal engineering aims to design and synthesize solid-state structures with predictable properties. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool in these fields.

The iodine atom in this compound is a particularly effective halogen bond donor. This allows it to form strong, directional interactions with electron-donating atoms (like oxygen or nitrogen) in other molecules. This predictable interaction can be harnessed to guide the self-assembly of molecules into well-defined supramolecular architectures, such as chains, sheets, or three-dimensional networks. This principle is fundamental to crystal engineering, where the goal is to control the packing of molecules in a crystal lattice to achieve desired material properties, such as specific optical or electronic behaviors. While direct studies on the supramolecular chemistry of this compound are limited, the known behavior of iodo-substituted aromatics points to its significant potential in these advanced fields.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Green Synthetic Methodologies for Polyhalogenated Aromatics

Traditional methods for synthesizing polyhalogenated aromatics often rely on hazardous reagents and produce significant chemical waste. The principles of green chemistry offer a framework for developing more environmentally benign and economically viable processes. chemistryjournals.net Future research will be pivotal in transitioning from classical, often harsh, synthesis protocols to more sustainable alternatives.

Key areas of development include:

Alternative Solvents and Reaction Conditions: The use of water, ionic liquids, or supercritical fluids as reaction media can drastically reduce the reliance on toxic organic solvents. rsc.orgnih.gov For instance, research has shown the utility of melted hydrated salts like FeCl₃·6H₂O as a medium for electrophilic aromatic substitution, avoiding strong acids and oxidants. nih.gov

Catalytic Innovations: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. researchgate.net Heterogeneous catalysts, such as zeolites, are particularly promising as they can be easily separated, regenerated, and reused, while also offering shape-selectivity that can improve the yield of desired isomers. researchgate.net

Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and reduced waste. acs.org Integrating these systems can make the synthesis of polyhalogenated compounds more efficient and scalable.

Bio-based Feedstocks: A long-term goal is the synthesis of aromatic compounds from renewable biomass sources, such as furfural (B47365) derivatives, which would represent a paradigm shift in sustainable chemical production. ucl.ac.uk

Table 1: Comparison of Traditional vs. Green Synthesis Metrics

Metric Traditional Synthesis Green/Sustainable Synthesis
Solvents Often hazardous and volatile (e.g., CCl₄) Water, ionic liquids, supercritical CO₂, bio-solvents rsc.orgnih.gov
Catalysts Stoichiometric Lewis acids (e.g., AlCl₃, FeCl₃) Reusable solid acids (zeolites), biocatalysts (enzymes) chemistryjournals.netresearchgate.net
Energy Input High-temperature reflux Microwave-assisted heating, ambient temperature reactions chemistryjournals.net
Atom Economy Often low due to by-products High, with minimal waste generation
Waste Significant, often toxic waste streams Reduced waste, easier by-product management

Enhanced Control over Multi-Halogen Reactivity for Precision Synthesis

A central challenge in using molecules like 1-Chloro-2,4-difluoro-3-iodobenzene is achieving chemoselectivity. The three different carbon-halogen bonds (C-I, C-Cl, C-F) exhibit distinct reactivities, which can be exploited for stepwise, precision synthesis. The C-I bond is the most reactive and is typically targeted first in cross-coupling reactions, followed by the C-Cl bond, while the C-F bond is the most inert.

Future research must focus on:

Orthogonal Reactivity: Developing catalytic systems that can selectively activate one C-X bond in the presence of others with high fidelity. This allows for the sequential introduction of different functional groups at specific positions.

Tuning Ligand and Catalyst Properties: The choice of metal catalyst (e.g., Palladium, Copper, Nickel) and, crucially, the ancillary ligands can fine-tune the catalyst's reactivity and selectivity towards a specific halogen.

Novel Activation Methods: Exploring unconventional activation mechanisms, such as photoredox catalysis, can provide new pathways for selective C-X bond functionalization under mild conditions. acs.org

Exploration of Novel Catalytic Systems for Challenging Transformations

The inertness of certain C-X bonds, particularly C-F and C-Cl, necessitates the discovery of more powerful and versatile catalytic systems. While palladium catalysts are workhorses in cross-coupling, they are not always sufficient for activating less reactive bonds.

Future avenues of exploration include:

First-Row Transition Metals: Catalysts based on more abundant and less expensive metals like iron, cobalt, and nickel are gaining traction as sustainable alternatives to precious metals. rsc.org

Photocatalysis: Light-mediated reactions can often proceed under ambient temperatures and provide unique reactivity patterns, such as those involving radical intermediates generated via halogen atom transfer. acs.org

Enzyme-Catalyzed Conversions: Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. nih.gov While challenging for many synthetic substrates, the development of engineered enzymes could revolutionize the synthesis of complex halogenated molecules.

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is essential for optimizing synthetic methods. Many reactions involving polyhalogenated aromatics proceed through short-lived, highly reactive intermediates that are difficult to isolate. Advanced in-situ spectroscopic techniques allow researchers to observe these species as they form and react in real-time.

Key techniques and their potential contributions:

In-Situ NMR and IR Spectroscopy: Can provide structural information about intermediates and track the concentration of reactants and products throughout a reaction.

Raman Spectroscopy: Particularly useful for studying catalytic systems and understanding how reagents interact with a catalyst's surface. nih.gov

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can help identify and characterize transient ionic species in solution. nih.gov

By combining these techniques, a more complete picture of the reaction landscape can be constructed, leading to more rational and efficient process development. The capture and characterization of unstable aldehyde intermediates in lignin (B12514952) depolymerization is a prime example of how this approach can prevent side reactions and improve yields. nih.gov

Computational Design of Polyhalogenated Molecules with Tailored Reactivity and Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. For complex molecules like this compound, computational models can save significant time and resources.

Future applications in this area include:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the relative reactivity of different C-X bonds, analyze reaction pathways, and understand the electronic effects of substituents. nih.govnih.gov

Designing Novel Molecules: Algorithms can help design new polyhalogenated compounds with specific electronic or physical properties for applications in materials science or medicinal chemistry. zib.de

Simulating Reaction Dynamics: Combining kinetic Monte Carlo methods with molecular dynamics can predict how molecules will interact and form complex structures over time, which is valuable for polymer science and materials design. nih.gov

Table 2: Computationally Derived Properties and Their Applications

Computational Method Predicted Property/Parameter Application in Synthesis/Design
Density Functional Theory (DFT) Bond dissociation energies, reaction energy barriers, electronic structure Predicting site-selectivity, understanding catalyst-substrate interactions, rationalizing reaction mechanisms. nih.gov
Molecular Dynamics (MD) Conformational analysis, solvent effects, diffusion rates Simulating reaction conditions, predicting physical properties of bulk materials. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Biological activity, toxicity Screening virtual libraries of compounds for drug discovery, prioritizing synthetic targets. nih.gov
Kinetic Monte Carlo Reaction kinetics, network formation Predicting polymer structure and properties, optimizing reaction conditions for desired outcomes. nih.gov

By embracing these future research directions, the scientific community can unlock the full synthetic utility of this compound and other polyhalogenated aromatics, paving the way for the creation of novel pharmaceuticals, agrochemicals, and advanced materials in a more sustainable and precise manner.

Q & A

Q. What are the key synthetic routes for 1-chloro-2,4-difluoro-3-iodobenzene, and how do competing halogenation sites influence yield?

The synthesis typically involves sequential halogenation of a benzene ring. A common approach is:

Fluorination : Introduce fluorine groups via electrophilic substitution using HF or fluorinating agents like Selectfluor™ at positions 2 and 2.

Chlorination : Use Cl₂ or SO₂Cl₂ under controlled conditions to avoid over-chlorination.

Iodination : Employ iodine monochloride (ICl) or CuI-mediated methods for regioselective iodination at position 3 .

Key Challenge : Competing substitution between iodine and chlorine due to their similar electrophilic character. Steric hindrance from adjacent fluorine atoms (positions 2 and 4) may direct iodination to position 3. Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to minimize byproducts like 1,3-dichloro derivatives .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Approach :

  • NMR Spectroscopy :
    • ¹⁹F NMR : Distinct signals for F at positions 2 and 4 (δ ~ -110 to -120 ppm for ortho-F; δ ~ -140 ppm for para-F).
    • ¹H NMR : Aromatic protons show splitting patterns due to coupling with F and Cl .
  • Mass Spectrometry (MS) : Look for molecular ion [M]+ at m/z 278 (C₆HClF₂I) and isotopic patterns consistent with Cl and I .
  • Elemental Analysis : Confirm %C, %H, and halogen content within ±0.3% of theoretical values.

Pitfalls : Degradation during storage (e.g., light-induced C-I bond cleavage). Store under inert gas (N₂/Ar) at 2–8°C in amber vials .

Advanced Research Questions

Q. How does the electronic effect of fluorine influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

The strong electron-withdrawing nature of fluorine activates specific positions for cross-coupling:

  • Suzuki-Miyaura Coupling : Iodine at position 3 is the primary site due to its high reactivity. Fluorine at positions 2 and 4 deactivates adjacent carbons, reducing competing reactions.
  • Challenges : Steric hindrance from chlorine (position 1) may slow transmetalation. Use Pd(PPh₃)₄ or XPhos ligands to enhance catalytic efficiency .

Case Study : Coupling with aryl boronic acids yields biaryl derivatives. Monitor reaction progress via TLC (Rf shift) and isolate products via column chromatography (hexane:EtOAc = 9:1).

Q. What strategies mitigate contradictions in spectroscopic data interpretation for polyhalogenated aromatics?

Common Issues :

  • Signal Overlap in NMR : Fluorine and proton coupling creates complex splitting. Use 2D NMR (e.g., HSQC, HMBC) to resolve assignments .
  • Isotopic Interference in MS : Chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I) isotopes complicate molecular ion identification. High-resolution MS (HRMS) with error <5 ppm is critical .

Q. Workflow :

Compare experimental data with computational predictions (DFT for NMR chemical shifts).

Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Q. How does the compound’s stability under varying conditions impact experimental design?

Degradation Pathways :

  • Thermal : Decomposition above 150°C releases toxic HI gas. Use low-temperature reactions (<100°C) .
  • Photolytic : UV light cleaves C-I bonds. Conduct light-sensitive steps in darkrooms or under red light .

Q. Mitigation Strategies :

  • Add stabilizers like BHT (butylated hydroxytoluene) during long-term storage.
  • Monitor purity via HPLC (C18 column, acetonitrile:H₂O = 70:30, λ = 254 nm) .

Q. What computational methods aid in predicting reactivity and spectroscopic properties?

  • DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps, identifying electron-deficient sites (e.g., position 3 for nucleophilic attack) .
  • NMR Prediction Tools : ACD/Labs or MestReNova simulate spectra based on substituent effects, reducing ambiguity in peak assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.